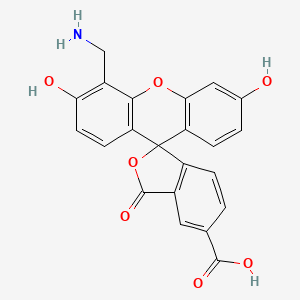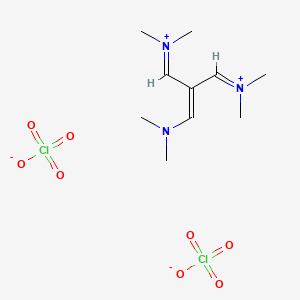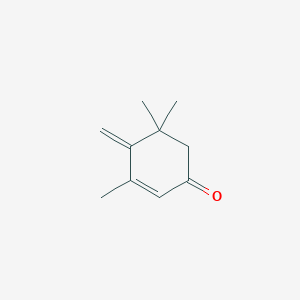
1-Chlorosiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Chlorosiletane is a member of the chlorosilane family, which are reactive, chlorine-containing chemical compounds related to silane (SiH₄). These compounds are characterized by the presence of at least one silicon-chlorine (Si-Cl) bond. This compound is a colorless gas that plays a significant role in various chemical processes and industrial applications .
準備方法
1-Chlorosiletane can be synthesized through several methods. One common approach involves the reaction of organyltrichlorosilanes (RSiCl₃) with triethanolamine or its hydrochloride. This method is simple and economical, yielding this compound with a 60% efficiency . Another method involves the direct chlorination of silicon with hydrogen chloride, which is a prevalent technique in the production of various chlorosilanes .
化学反応の分析
1-Chlorosiletane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen chloride and siloxanes.
Reduction: Can be converted to hydrides using lithium aluminium hydride.
Substitution: Involves the replacement of chlorine atoms with other groups, such as alkyl or aryl groups, to form various organosilicon compounds.
Common reagents used in these reactions include water, lithium aluminium hydride, and various organic compounds. The major products formed from these reactions are siloxanes, silanes, and organosilicon compounds .
科学的研究の応用
1-Chlorosiletane has numerous applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the production of medical-grade silicones and coatings for medical devices.
Industry: Plays a crucial role in the production of ultrapure silicon for the semiconductor industry.
作用機序
The mechanism of action of 1-Chlorosiletane involves its reactivity with various reagents to form new compounds. The silicon-chlorine bond is highly reactive, allowing for the formation of siloxanes, silanes, and other organosilicon compounds through hydrolysis, reduction, and substitution reactions . These reactions often involve the breaking and forming of Si-Cl bonds, leading to the production of hydrogen chloride and other by-products .
類似化合物との比較
1-Chlorosiletane can be compared with other chlorosilanes, such as:
Monochlorosilane (H₃SiCl): Contains one Si-Cl bond and is less reactive than this compound.
Dichlorosilane (H₂SiCl₂): Contains two Si-Cl bonds and is used in similar applications but has different reactivity and properties.
Trichlorosilane (HSiCl₃): Contains three Si-Cl bonds and is produced on a larger scale for industrial applications.
Silicon Tetrachloride (SiCl₄): Contains four Si-Cl bonds and is used as an intermediate in the production of ultrapure silicon.
This compound is unique due to its specific reactivity and applications in the synthesis of various organosilicon compounds and polymers .
特性
IUPAC Name |
1-chlorosiletane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClSi/c4-5-2-1-3-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMDGUAMLGEBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[SiH](C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3342341.png)

![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)


![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)



